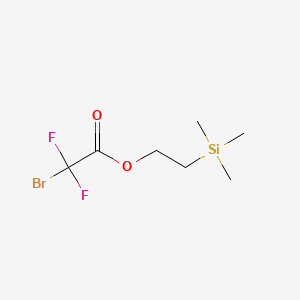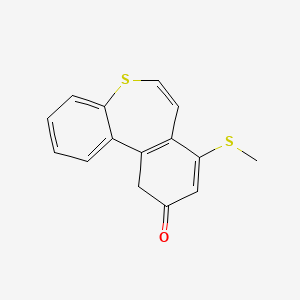
8-Methylthiodibenzothiepin-10(11H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylthiodibenzothiepin-10(11H)-one is a chemical compound that belongs to the class of dibenzothiepins These compounds are characterized by a tricyclic structure containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylthiodibenzothiepin-10(11H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dibenzothiepin Core: This can be achieved through cyclization reactions involving aromatic compounds and sulfur-containing reagents.
Introduction of the Methylthio Group: This step may involve the use of methylthiolating agents under specific conditions.
Oxidation to Form the Ketone: The final step often involves oxidation reactions to introduce the ketone functional group.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Methylthiodibenzothiepin-10(11H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Alcohols: Products of reduction reactions.
Substituted Aromatics: Products of substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Methylthiodibenzothiepin-10(11H)-one depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dibenzothiepin: The parent compound without the methylthio and ketone groups.
Thioxanthene: A similar tricyclic compound with sulfur atoms.
Phenothiazine: Another tricyclic compound with nitrogen and sulfur atoms.
Uniqueness
8-Methylthiodibenzothiepin-10(11H)-one is unique due to the presence of the methylthio group and the ketone functional group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H12OS2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
8-methylsulfanyl-11H-benzo[d][1]benzothiepin-10-one |
InChI |
InChI=1S/C15H12OS2/c1-17-15-9-10(16)8-13-11-4-2-3-5-14(11)18-7-6-12(13)15/h2-7,9H,8H2,1H3 |
InChI Key |
ILOBTOFGTJBHQT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=O)CC2=C1C=CSC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14120394.png)

![Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate](/img/structure/B14120405.png)
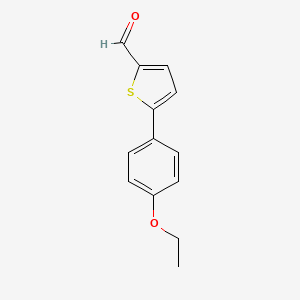

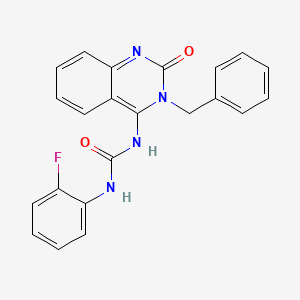
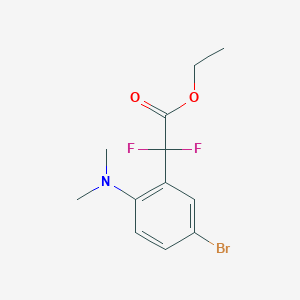
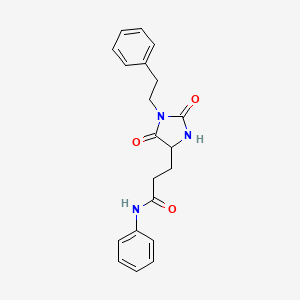
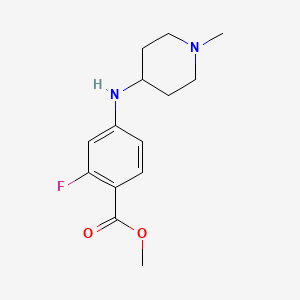

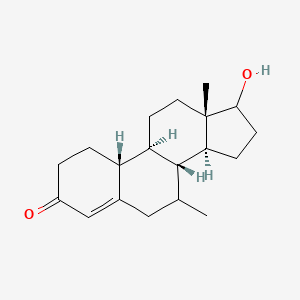
![2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14120480.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-1-naphthamide](/img/structure/B14120483.png)
